![molecular formula C8H9ClN4 B1521315 7-Cloro-3-propil-[1,2,4]triazolo[4,3-c]pirimidina CAS No. 1152578-03-4](/img/structure/B1521315.png)
7-Cloro-3-propil-[1,2,4]triazolo[4,3-c]pirimidina
Descripción general
Descripción
7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a triazole ring fused to a pyrimidine ring, with a chlorine atom at the 7th position and a propyl group at the 3rd position. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mecanismo De Acción
- The triazole nucleus in TPs serves as a pharmacophore, acting as both a hydrogen bond acceptor and donor at receptor active sites .
- For example, some synthetic TPs inhibit the AKT signaling pathway, which is related to the ERK pathway .
Target of Action
Mode of Action
Action Environment
Environmental context and pharmacokinetic properties play critical roles in shaping its overall impact . 🌱🔬
Análisis Bioquímico
Biochemical Properties
7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine on various cell types and cellular processes are profound. In cancer cells, the compound induces cell cycle arrest at the G1 phase, leading to apoptosis . This effect is mediated through the inhibition of CDK2, which disrupts the phosphorylation of retinoblastoma protein (Rb) and the subsequent release of E2F transcription factors . Additionally, 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine influences cell signaling pathways such as the PI3K/AKT pathway, resulting in altered gene expression and reduced cellular proliferation .
Molecular Mechanism
At the molecular level, 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine exerts its effects primarily through the inhibition of CDK2. The compound binds to the ATP-binding pocket of CDK2, preventing the enzyme from phosphorylating its substrates . This inhibition leads to the accumulation of hypophosphorylated Rb, which sequesters E2F transcription factors and halts cell cycle progression . Furthermore, the compound has been shown to induce apoptosis through the activation of caspases and the upregulation of pro-apoptotic proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may decrease upon prolonged exposure to light and heat . In vitro studies have shown that the compound’s inhibitory effects on CDK2 and its pro-apoptotic activity persist for several hours after administration . Long-term studies in vivo have demonstrated that repeated administration of the compound can lead to sustained inhibition of tumor growth and prolonged survival in animal models .
Dosage Effects in Animal Models
The effects of 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces apoptosis without causing significant toxicity . At higher doses, the compound can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses . Careful dosage optimization is necessary to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine is metabolized primarily in the liver through the action of cytochrome P450 enzymes . The compound undergoes oxidative dechlorination and subsequent conjugation with glucuronic acid, leading to the formation of water-soluble metabolites that are excreted in the urine . The metabolic pathways of the compound can influence its bioavailability and therapeutic efficacy, as well as its potential for drug-drug interactions .
Transport and Distribution
Within cells and tissues, 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux . Additionally, the compound’s lipophilicity allows it to accumulate in lipid-rich tissues, potentially influencing its pharmacokinetics and biodistribution .
Subcellular Localization
The subcellular localization of 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications such as phosphorylation can influence the compound’s localization and activity, directing it to specific cellular compartments or organelles . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and therapeutic potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine precursor, often through a condensation reaction.
Alkylation: The propyl group is introduced at the 3rd position through an alkylation reaction using propyl halides in the presence of a base.
Industrial Production Methods
Industrial production of 7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Reduced derivatives with hydrogenated sites.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Chloro-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine
- 7-Chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine
- 7-Chloro-3-butyl-[1,2,4]triazolo[4,3-c]pyrimidine
Uniqueness
7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl group may confer distinct steric and electronic properties, affecting its interaction with molecular targets and its overall pharmacokinetic profile.
Propiedades
IUPAC Name |
7-chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-2-3-7-11-12-8-4-6(9)10-5-13(7)8/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLXRHGCZKWWHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C=NC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


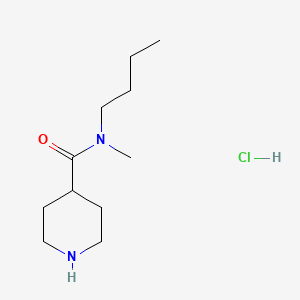
![Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate](/img/structure/B1521235.png)
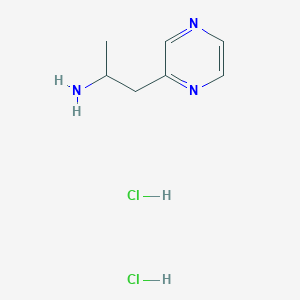
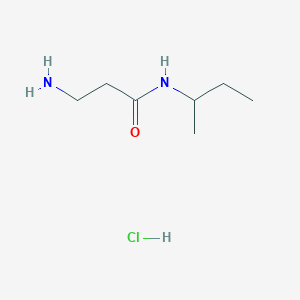

![(4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride](/img/structure/B1521240.png)
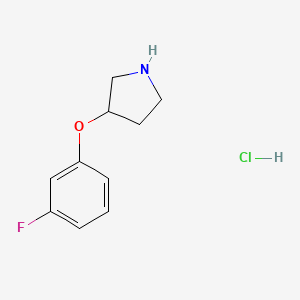
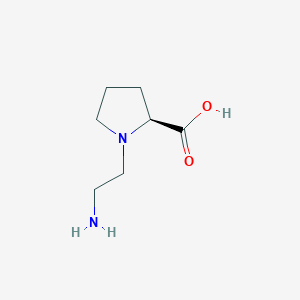
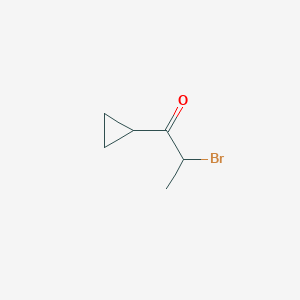


![1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile](/img/structure/B1521249.png)
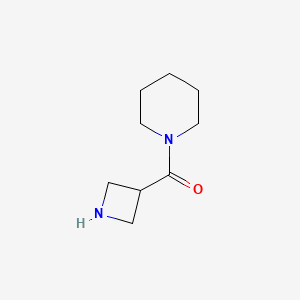
![3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride](/img/structure/B1521251.png)
